molecular formula C6H15Cl3N2 B6596900 2-(2-chloroethyl)piperazine dihydrochloride CAS No. 5167-09-9

2-(2-chloroethyl)piperazine dihydrochloride

Cat. No. B6596900
Key on ui cas rn: 5167-09-9
M. Wt: 221.6 g/mol
InChI Key: YEOULXNUCBERTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03954766

Procedure details

(E. F. Rogers and H. J. Becker, U.S. Pat. No. 3,281,423 (1966).) To 25.0 g (0.192 mol) of 2-(2-hydroxyethyl)piperazine, chilled in dry ice, 125 ml SOCl2 was cautiously added dropwise. After addition was complete, the mixture was cautiously heated on a steam bath with stirring for 2 hr. The reaction was cooled and treated cautiously with H2O until a solution resulted. The reaction was evaporated to dryness, and the dark residue was redissolved in H2O and filtered. The dark filtrate was heated on the steam bath with decolorizing carbon for 30 min and filtered to yield a pale yellow solution. Acetone was added to precipitate the product in two crops: 29.3 g white solid, mp 336°-339° dec., and 11.6 g (total 96% yield) pale-yellow solid, mp 330°-350° dec. (E. F. Rogers and H. J. Becker, U.S. Pat. No. 3,281,423 (1966) mp 348°-350° dec.)
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][CH:4]1[CH2:9][NH:8][CH2:7][CH2:6][NH:5]1.O=S(Cl)[Cl:12].O.CC(C)=O>C(=O)=O>[ClH:12].[ClH:12].[Cl:12][CH2:2][CH2:3][CH:4]1[CH2:9][NH:8][CH2:7][CH2:6][NH:5]1 |f:5.6.7|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
OCCC1NCCNC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)=O
Step Two
Name
Quantity
125 mL
Type
reactant
Smiles
O=S(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cautiously heated on a steam bath
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
resulted
CUSTOM
Type
CUSTOM
Details
The reaction was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the dark residue was redissolved in H2O
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
The dark filtrate was heated on the steam bath with decolorizing carbon for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to yield a pale yellow solution
CUSTOM
Type
CUSTOM
Details
to precipitate the product in two crops

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
Cl.Cl.ClCCC1NCCNC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.